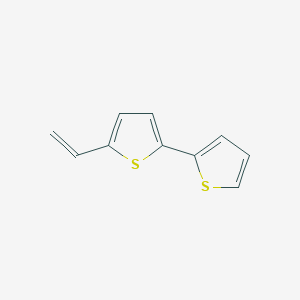
Tetrakis(trimethylsilylmethyl)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(trimethylsilylmethyl)titanium: is an organotitanium compound with the chemical formula C₁₆H₄₄Si₄Ti . This compound is characterized by the presence of four trimethylsilylmethyl groups bonded to a central titanium atom. It is known for its unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilylmethyl)titanium can be synthesized through the reaction of titanium tetrachloride with trimethylsilylmethyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+4LiCH2Si(CH3)3→Ti(CH2Si(CH3)3)4+4LiCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(trimethylsilylmethyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and trimethylsilylmethanol.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The trimethylsilylmethyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Titanium dioxide and trimethylsilylmethanol.
Reduction: Lower oxidation state titanium compounds.
Substitution: Compounds with different ligands replacing the trimethylsilylmethyl groups.
Scientific Research Applications
Chemistry: Tetrakis(trimethylsilylmethyl)titanium is used as a precursor in the synthesis of titanium-containing materials. It is also used in the preparation of titanium-based catalysts for various chemical reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in biomedical materials and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including coatings and composites. It is also employed in the semiconductor industry for the deposition of titanium-containing thin films.
Mechanism of Action
The mechanism of action of tetrakis(trimethylsilylmethyl)titanium involves the interaction of the titanium center with various substrates. The trimethylsilylmethyl groups provide steric protection, allowing selective reactions at the titanium center. The compound can act as a Lewis acid, facilitating various catalytic processes.
Comparison with Similar Compounds
- Tetrakis(trimethylsilylmethyl)vanadium
- Tetrakis(trimethylsilylmethyl)zirconium
- Tetrakis(trimethylsilylmethyl)hafnium
Comparison: Tetrakis(trimethylsilylmethyl)titanium is unique due to its specific reactivity and stability. Compared to its vanadium, zirconium, and hafnium analogs, it exhibits different catalytic properties and reactivity patterns, making it suitable for specific applications in catalysis and material science.
Properties
CAS No. |
33948-28-6 |
|---|---|
Molecular Formula |
C16H44Si4Ti |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
methanidyl(trimethyl)silane;titanium(4+) |
InChI |
InChI=1S/4C4H11Si.Ti/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |
InChI Key |
LMJMVMANDFHNDM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)


![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
